1,4-Dimethyl-3h-phenothiazin-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91024-47-4 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1,4-dimethylphenothiazin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
InChI Key |
ABHVMSPUDRDASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dimethyl 3h Phenothiazin 3 One and Analogous Structures
Classical and Contemporary Chemical Synthetic Routes to 3H-Phenothiazin-3-ones
Condensation Reactions Involving 2-Aminobenzenethiols and Quinone Derivatives
A foundational method for synthesizing 3H-phenothiazin-3-ones involves the condensation of 2-aminobenzenethiols with quinone derivatives. beilstein-archives.orggoogle.com A notable one-pot synthesis method allows for the formation of 2-thio-substituted-3H-phenothiazin-3-ones. beilstein-archives.org This process begins with the in situ preparation of 2-alkylthio-1,4-benzoquinone intermediates by reacting 1,4-benzoquinone (B44022) with an alkylthiol in the presence of sodium periodate. beilstein-archives.org Subsequently, the addition of 2-aminothiophenol (B119425) to the reaction mixture leads to the desired 2-thio-substituted-3H-phenothiazin-3-one. The resonance structure of the 2-alkylthio-1,4-benzoquinone intermediate activates the C-5 position, facilitating a nucleophilic attack by the 2-aminothiophenol. beilstein-archives.org
Another approach describes the reaction of 1 mole of o-mercaptoaniline with 2 moles of quinone in a polar solvent at temperatures ranging from -10°C to ambient. google.com This method has been successfully applied to prepare 2,7-dimethoxy-3H-phenothiazin-3-one by reacting 2-amino-5-methoxy thiophenol with 2-methoxy-p-benzoquinone. google.com The use of polar solvents like methanol (B129727), ethanol, or acetic acid is advantageous as they can dissolve the reactants while allowing the product to precipitate, simplifying its recovery. google.com
A transition-metal-free method has also been developed for the synthesis of substituted phenothiazines from cyclohexanones and 2-aminobenzenethiols, using molecular oxygen as a hydrogen acceptor. researchgate.netrsc.org This marks the first instance of using cyclohexanones as coupling partners for constructing the phenothiazine (B1677639) framework. researchgate.netrsc.org
Table 1: Examples of Condensation Reactions for Phenothiazinone Synthesis
| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |
|---|---|---|---|---|
| 1,4-Benzoquinone & Alkylthiol | 2-Aminothiophenol | 2-Thio-substituted-3H-phenothiazin-3-one | Sodium periodate, one-pot | beilstein-archives.org |
| o-Mercaptoaniline | Quinone | 3H-Phenothiazin-3-one | Polar solvent, -10°C to ambient | google.com |
| 2-Amino-5-methoxy thiophenol | 2-Methoxy-p-benzoquinone | 2,7-Dimethoxy-3H-phenothiazin-3-one | Polar solvent, room temperature | google.com |
Application of Smiles Rearrangement in Phenothiazine Scaffold Construction
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction utilized in the synthesis of various phenothiazine derivatives. researchgate.netscispace.comdocumentsdelivered.com This rearrangement is particularly useful for preparing substituted phenothiazines that may be difficult to access through other routes.
One application involves the synthesis of 3-bromo- (B131339) and 1,2-dimethylphenothiazines through the Smiles rearrangement of 5-bromo- and 3,4-dimethyl-2-formamido-2′-nitrodiphenylsulfides. researchgate.net These precursors are obtained by the condensation of the corresponding 2-aminobenzenethiols with o-halonitrobenzenes, followed by formylation. researchgate.net Similarly, 1-nitrophenothiazines can be prepared by reacting 2-amino-3-substituted-thiophenol with substituted o-halonitrobenzenes, where the Smiles rearrangement occurs in situ. researchgate.net A halogen-induced Smiles rearrangement has also been reported as a novel synthetic route to phenothiazines. scispace.comdocumentsdelivered.comacs.org
The reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives, followed by acetylation and subsequent Smiles rearrangement, is a widely used technique for synthesizing 2-substituted phenothiazines. nih.gov
Table 2: Examples of Smiles Rearrangement in Phenothiazine Synthesis
| Precursor | Product | Key Features | Reference |
|---|---|---|---|
| 5-Bromo/3,4-dimethyl-2-formamido-2′-nitrodiphenylsulfides | 3-Bromo/1,2-dimethylphenothiazines | Smiles rearrangement of formylated diphenylsulfides | researchgate.net |
| 2-Amino-3-substituted-thiophenol and o-halonitrobenzenes | 1-Nitrophenothiazines | In situ Smiles rearrangement | researchgate.net |
Mannich Reaction Strategies in Phenothiazine Derivatization
The Mannich reaction is a three-component condensation reaction that provides a versatile method for introducing aminoalkyl side chains into the phenothiazine scaffold. nih.govresearchgate.net This reaction is of significant interest for modifying biologically active compounds. nih.govresearchgate.net
A common strategy involves the reaction of a phenothiazine derivative, formaldehyde (B43269), and a secondary amine to produce N-Mannich bases. nih.govresearchgate.net For instance, 10-methyl-10H-phenothiazine-3-sulfonamide can be reacted with various secondary amines (such as piperidine, morpholine, or dimethylamine) and formaldehyde to yield a series of Mannich bases. researchgate.net This method is valuable for synthesizing compounds with potential antimicrobial activity. researchgate.net The introduction of a basic aminoalkyl chain via the Mannich reaction is a well-established strategy for producing various therapeutic agents. researchgate.net
The derivatization of chromones using the Mannich reaction has also been explored to create ligands with potential applications in treating Alzheimer's disease. nih.gov
Table 3: Examples of Mannich Reactions in Phenothiazine Derivatization
| Phenothiazine Substrate | Amine | Product | Application | Reference |
|---|---|---|---|---|
| 10-Methyl-10H-phenothiazine-3-sulfonamide | Secondary amines (piperidine, morpholine, etc.) | N-Mannich bases of phenothiazine | Antimicrobial agents | researchgate.net |
| Phenothiazine | Secondary amines | Aminoalkylated phenothiazines | Biologically active compounds | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Approaches for Phenothiazine and Phenothiazinone Formation
Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and selective methods for constructing the phenothiazine core. jmedchem.com
Copper-Mediated Syntheses of Phenothiazine Systems
Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established methods for synthesizing phenothiazines. jmedchem.comwikipedia.orgsynarchive.com The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine or a thiol. wikipedia.orgsynarchive.com In the context of phenothiazine synthesis, this can involve the reaction of a 2-halodiphenylamine with sulfur. jmedchem.com
More contemporary copper-catalyzed methods offer improved efficiency and milder reaction conditions. For example, a copper(I)-catalyzed tandem C-S coupling/double cyclization process has been developed for the synthesis of pyrrolo[3,2,1-kl]phenothiazines from 2-alkynyl-6-iodoanilines and o-bromobenzenethiols. acs.org Another efficient method involves a copper/L-proline-catalyzed cascade reaction of 2-iodoanilines with 2-bromobenzenethiols to form substituted phenothiazines. thieme-connect.com This sequential C-S and C-N bond formation allows for the synthesis of a variety of phenothiazine derivatives. thieme-connect.com Furthermore, copper-catalyzed domino reactions have been employed for the synthesis of hexahydro-1H-phenothiazines. rsc.org
Table 4: Examples of Copper-Mediated Phenothiazine Synthesis
| Reactants | Catalyst/Ligand | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Halodiphenylamine, Sulfur | Copper | Phenothiazine | Ullmann Condensation | jmedchem.com |
| 2-Alkynyl-6-iodoanilines, o-Bromobenzenethiols | Cu(I) | Pyrrolo[3,2,1-kl]phenothiazines | Tandem C-S coupling/double cyclization | acs.org |
| 2-Iodoanilines, 2-Bromobenzenethiols | CuI/L-proline | Substituted Phenothiazines | Cascade C-S and C-N bond formation | thieme-connect.com |
Palladium-Catalyzed Sonogashira Cross-Coupling in Phenothiazine Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are highly effective for the functionalization of the phenothiazine scaffold by introducing alkynyl groups. sciforum.netnih.gov The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org
This methodology has been successfully used to synthesize a series of unsymmetrical and symmetrical push-pull phenothiazines. nih.gov The synthesis starts with a Pd-catalyzed Sonogashira cross-coupling reaction, followed by a [2 + 2] cycloaddition-retroelectrocyclization reaction. nih.gov The Sonogashira coupling is also employed in the synthesis of alkynylated phenothiazine monomers, which can then be polymerized to create novel materials with interesting photophysical properties. researchgate.net For instance, 3-ethynyl phenothiazines, accessible through Sonogashira coupling, can be used to synthesize soluble phenothiazinyl merocyanine (B1260669) substituted polyacetylenes. researchgate.net
Furthermore, palladium-catalyzed tandem C-N bond formation between aryl halides and primary amines has been developed for the one-pot synthesis of phenothiazine derivatives with a broad range of substitution patterns. rsc.org
Table 5: Examples of Palladium-Catalyzed Phenothiazine Functionalization
| Phenothiazine Substrate | Coupling Partner | Catalyst System | Product | Application | Reference |
|---|---|---|---|---|---|
| Halogenated Phenothiazine | Terminal Alkyne | Palladium/Copper | Alkynylated Phenothiazine | Push-pull systems, monomers for polymers | nih.govresearchgate.net |
Iron-Catalyzed C-S/C-N Cross-Coupling Reactions for Phenothiazines
A significant advancement in the synthesis of phenothiazines involves the use of iron catalysts in C-S/C-N cross-coupling reactions. acs.orgcolab.wsconsensus.app This method presents an environmentally benign and efficient alternative to traditional palladium and copper-catalyzed reactions, which often suffer from drawbacks such as long reaction times, poor substrate scope, and lack of regioselectivity. acs.orgcolab.wsresearchgate.net The iron-catalyzed approach addresses these issues, offering a more sustainable and cost-effective route to the phenothiazine core. colab.wsconsensus.app
The reaction typically involves a tandem or domino sequence where both C-S and C-N bonds are formed in a single operation. acs.orgcolab.ws For instance, the reaction of an o-aminothiophenol with an o-dihaloarene in the presence of an iron catalyst and a suitable base can directly yield the phenothiazine scaffold. researchgate.net Ferric citrate (B86180) has been identified as a non-toxic, economical, and readily available catalyst for this transformation, promoting high regioselectivity. researchgate.net This method's atom economy is a notable advantage, as it often circumvents the need for protecting groups on the nitrogen atom. researchgate.net The use of in situ generated magnesium amides in the presence of a lithium halide has been shown to dramatically increase product yields, making the process more efficient. colab.ws
Table 1: Comparison of Catalysts in Phenothiazine Synthesis
| Catalyst System | Advantages | Disadvantages |
| Iron-based | Environmentally benign, efficient, cost-effective, good regioselectivity, broad substrate scope. acs.orgcolab.wsconsensus.appresearchgate.net | May require specific ligands or additives for optimal performance. |
| Palladium-based | Well-established for cross-coupling reactions. | Often requires expensive and toxic ligands, can have long reaction times. acs.orgcolab.ws |
| Copper-based | Readily available and relatively inexpensive. | Can suffer from poor regioselectivity and limited substrate scope. acs.orgcolab.ws |
Electrochemical Synthesis of Phenothiazinone Cores
Electrochemical methods offer a powerful and sustainable platform for the synthesis of phenothiazinone cores. nih.govresearchgate.net This approach avoids the need for external chemical oxidants by utilizing an electric current to drive the desired transformations. researchgate.net A notable example is the TEMPO-mediated electrochemical synthesis of phenothiazinones from 2-aminothiophenols and quinones. nih.govresearchgate.net This method is robust, scalable, and proceeds under mild conditions in a simple undivided cell. nih.govresearchgate.net
A key advantage of this electrochemical approach is its ability to tolerate sensitive functional groups, such as carbon-halogen bonds, which might not be compatible with conventional chemical methods. nih.govresearchgate.net This tolerance allows for the synthesis of functionalized phenothiazinones that can be further modified in downstream reactions. Mechanistic studies have suggested that TEMPO plays a protective role by preventing product decomposition at the cathode. nih.govresearchgate.net The direct oxidation of phenothiazine can also be achieved electrochemically to generate a reactive phenothiazin-5-ium intermediate, which can then be trapped by various nucleophiles to produce substituted phenothiazine derivatives. researchgate.net
Directed Synthesis of Substituted 3H-Phenothiazin-3-ones, Including 1,4-Dimethyl Derivatives
The directed synthesis of specifically substituted 3H-phenothiazin-3-ones, such as 1,4-dimethyl-3H-phenothiazin-3-one, requires precise control over the reaction conditions and the choice of starting materials. The synthesis of asymmetrically substituted phenothiazines can be challenging due to the similar reactivity of different positions on the phenothiazine core. nih.gov
One strategy involves the reaction of a phenothiazin-5-ium salt with an appropriate nucleophile. nih.gov For example, the synthesis of 3-N'-arylaminophenothiazines has been achieved by reacting phenothiazin-5-ium tetraiodide with aniline (B41778) derivatives. nih.gov Careful control of the reaction temperature and the stoichiometry of the reactants is crucial to favor the formation of the desired monosubstituted product over disubstituted byproducts. nih.gov
Regioselective Control and Isomer Separation in Phenothiazinone Synthesis
Controlling regioselectivity is a critical aspect of phenothiazinone synthesis, as multiple isomers can often be formed. The substitution pattern on the final product is determined by the regiochemistry of the initial bond-forming reactions.
In iron-catalyzed cross-coupling reactions, the inherent reactivity of the starting materials and the nature of the catalyst can lead to high regioselectivity. researchgate.net Similarly, in the electrochemical synthesis of phenothiazinones from 2-aminothiophenols and quinones, the nucleophilic attack of the thiol group onto the quinone ring dictates the initial regiochemical outcome. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethyl 3h Phenothiazin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No ¹H NMR spectral data for 1,4-Dimethyl-3H-phenothiazin-3-one could be found in the searched resources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR data for this compound are not available in the reviewed literature.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
There is no information available regarding the use of 2D NMR techniques for the structural elucidation of this compound.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
No mass spectrometry data, including molecular mass or fragmentation patterns, were found for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The infrared absorption spectrum for this compound, which would provide information on its functional groups and vibrational modes, is not documented in the available resources.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Information regarding the UV-Vis absorption maxima (λmax), which would describe the electronic transitions within this compound, could not be located.
Fluorescence and Phosphorescence Spectroscopy for Excited-State Properties
The study of the excited-state properties of phenothiazine (B1677639) derivatives through fluorescence and phosphorescence spectroscopy reveals key insights into their photophysical behavior. Generally, phenothiazines exhibit complex de-excitation pathways upon absorption of light.
In organic solvents, the lowest excited singlet state (S1) of phenothiazine derivatives typically decays through two primary routes: fluorescence and intersystem crossing to the lowest triplet state (T1). nih.gov The fluorescence quantum yield is often low, indicating that radiative decay from the singlet state is not the dominant de-excitation pathway. nih.gov The major pathway is intersystem crossing, which populates the triplet state. This triplet state is significant as it is primarily responsible for photosensitization processes, such as the production of singlet oxygen. nih.gov
In aqueous solutions, an additional decay pathway, photoionization, becomes relevant. This process leads to the formation of phenothiazine radical cations and a solvated electron. nih.gov The photophysical properties and the subsequent chemical pathways are influenced by the substituents on the phenothiazine core and the solvent environment. researchgate.net
Phosphorescence, the radiative decay from the triplet state to the ground state, is another important characteristic of these compounds. The introduction of heteroatoms like sulfur and nitrogen, as found in the phenothiazine core, can enhance spin-orbit coupling, which facilitates intersystem crossing and makes phosphorescence more likely. researchgate.net For some N-acylphenothiazine derivatives, phosphorescence emission is observed in the range of 460–600 nm. nih.gov
While general photophysical data for the phenothiazine class is available, specific fluorescence and phosphorescence data for this compound are not extensively detailed in the literature. However, based on the behavior of related compounds, one can anticipate a low fluorescence quantum yield and a significant role for the triplet state in its photochemistry.
Table 1: Illustrative Photophysical Data for a Related Phenothiazine Derivative Below is a table showing representative photophysical data for N-phosphorylated phenothiazine 2a, which illustrates the typical characteristics discussed.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 291 nm | nih.gov |
| Fluorescence Emission (λem) | 434 nm, 457 nm | nih.gov |
| Phosphorescence Emission | ~460-600 nm | nih.gov |
| Lowest Triplet State (T1) Energy | 2.46 eV | nih.gov |
Electron Spin Resonance (ESR) Spectroscopy in the Characterization of Radical Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a crucial technique for studying molecules with unpaired electrons, such as radicals. libretexts.org Phenothiazine and its derivatives are known to form stable radical cations and neutral radicals through oxidation processes, which can be either chemical or photochemical. nih.govoup.com
ESR spectroscopy provides detailed information about the electronic structure of these radical species. The g-factor and hyperfine coupling constants obtained from ESR spectra are characteristic of a particular radical and offer insights into the distribution of the unpaired electron's spin density within the molecule. nih.govresearchgate.net
For instance, studies on the neutral phenothiazinyl radical have been conducted using ESR. oup.com In the case of the closely related 1-methylphenothiazinyl radical, an ESR spectrum has been observed, allowing for the characterization of the radical species formed. oup.com The hyperfine structure in the ESR spectra of phenothiazine radicals arises from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the nitrogen and protons. osi.lv
The stability of phenothiazine radical cations makes them particularly amenable to study. acs.org ESR has been used to investigate these cation radicals, for example, when intercalated into DNA, providing information on their orientation and interaction with the biological macromolecule. nih.gov
Table 2: Illustrative ESR Data for a Phenazine Radical Anion The following table provides an example of ESR data for the radical anion of the related compound, phenazine, which shows the typical parameters measured.
| Parameter | Value (Gauss) | Reference |
| Nitrogen Hyperfine Splitting (aN) | 2.92 | researchgate.net |
| Proton Hyperfine Splitting (aH) | 1.83 | researchgate.net |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.comrsc.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.
For the phenothiazine class of compounds, SCXRD has been widely used to characterize their solid-state structures. researchgate.netresearchgate.netmdpi.com These studies have revealed that the central thiazine (B8601807) ring of the phenothiazine core is not planar but adopts a folded or bent conformation. The degree of this bending can be influenced by the nature and position of substituents on the tricyclic system. researchgate.net
The crystal packing of phenothiazine derivatives is often stabilized by various intermolecular interactions, such as π-π stacking and C-H···π interactions. mdpi.com These interactions play a crucial role in determining the material's bulk properties.
Table 3: Crystallographic Data for 10H-Phenothiazine This table presents key crystallographic parameters for the parent compound, 10H-phenothiazine, as an illustrative example.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pnma | nih.gov |
| Unit Cell a (Å) | 7.9000 | nih.gov |
| Unit Cell b (Å) | 20.937 | nih.gov |
| Unit Cell c (Å) | 5.8824 | nih.gov |
| Unit Cell α (°) | 90 | nih.gov |
| Unit Cell β (°) | 90 | nih.gov |
| Unit Cell γ (°) | 90 | nih.gov |
Advanced Computational Chemistry Studies of 1,4 Dimethyl 3h Phenothiazin 3 One
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Elucidation of Singlet and Triplet Excited State Characters
The photophysical and photochemical properties of phenothiazine (B1677639) derivatives are of significant interest, and computational studies play a crucial role in elucidating the nature of their singlet and triplet excited states. These studies are fundamental to understanding their applications in areas such as photodynamic therapy and organic light-emitting diodes (OLEDs).
Research on various phenothiazine derivatives has shown that upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). mdpi.com From the S₁ state, the molecule can relax through several pathways, including fluorescence emission or by undergoing intersystem crossing (ISC) to a triplet state (T₁). The efficiency of this ISC process is a key determinant of the compound's ability to act as a photosensitizer.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to calculate the energies of these excited states and the spin-orbit coupling between them, which governs the ISC rate. For many phenothiazine derivatives, the energy gap between the S₁ and T₁ states is relatively small, facilitating efficient ISC. The introduction of heavy atoms or specific functional groups can further enhance this process. researchgate.net
The character of the excited states is also a subject of computational investigation. These states can have different electronic configurations, such as n→π* or π→π* transitions, which influence their reactivity and photophysical properties. For instance, the lowest excited singlet state in many phenothiazines decays with a small fluorescence quantum yield but exhibits a high efficiency of intersystem crossing to the lowest triplet state. mdpi.com This triplet state is primarily responsible for the photosensitization of oxygen, leading to the generation of singlet oxygen. nih.gov
Table 1: Representative Calculated Excited State Properties for a Phenothiazine Derivative
| Property | Value | Description |
| S₁ State Energy | 2.5 - 3.0 eV | Energy of the lowest excited singlet state. |
| T₁ State Energy | 2.0 - 2.5 eV | Energy of the lowest excited triplet state. |
| S₁-T₁ Energy Gap | 0.3 - 0.6 eV | The small energy gap facilitates intersystem crossing. |
| Intersystem Crossing Rate | 10⁸ - 10⁹ s⁻¹ | Rate of transition from the singlet to the triplet state. |
| Fluorescence Quantum Yield | < 0.1 | Indicates that fluorescence is not the primary decay pathway. |
| Singlet Oxygen Quantum Yield | > 0.5 | High efficiency in generating singlet oxygen from the triplet state. nih.gov |
Note: The values in this table are representative examples based on studies of various phenothiazine derivatives and are intended to be illustrative for 1,4-Dimethyl-3H-phenothiazin-3-one.
Quantum Chemical Interpretation of Reactivity and Stability Profiles
Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide profound insights into the reactivity and stability of phenothiazine derivatives. nih.govresearchgate.net These methods allow for the calculation of a variety of molecular properties and reactivity descriptors that can predict the chemical behavior of these compounds.
The stability of phenothiazine derivatives can be assessed by calculating their total electronic energy and by analyzing the planarity of the tricyclic phenothiazine core. The degree of "butterfly" conformation, or the dihedral angle between the benzene (B151609) rings, can significantly impact the electronic properties and stability. nih.gov
Reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) are particularly valuable. These include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in the electron distribution.
Electrophilicity Index (ω): A global reactivity index that quantifies the energy lowering of a system when it accepts electrons.
These descriptors help in understanding the interactions of phenothiazine derivatives with other molecules, including biological targets. For example, a lower chemical hardness and higher electrophilicity might indicate greater reactivity.
Table 2: Representative Quantum Chemical Reactivity Descriptors for a Phenothiazine Derivative
| Descriptor | Formula | Typical Value Range | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.0 to -4.0 eV | Higher values indicate a greater tendency to donate electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.5 to 2.5 eV | Higher values suggest greater stability and lower reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | 1.0 to 2.0 eV | Higher values indicate a stronger electrophilic character. |
Note: The values in this table are illustrative and based on DFT calculations for various phenothiazine derivatives.
Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. acs.org For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and aggregation tendencies.
An MD simulation models the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. For phenothiazine derivatives, MD simulations can reveal the dynamics of the butterfly-like motion of the central ring and the rotation of substituents.
When performed in a solvent, such as water or an organic solvent, MD simulations can elucidate how the solvent molecules arrange around the solute and how they influence its conformation and dynamics. bilkent.edu.tr This is particularly important for understanding the behavior of these compounds in biological environments.
Furthermore, MD simulations can be used to study the self-assembly and aggregation of phenothiazine derivatives, which is crucial for applications in materials science. adatbank.ro These simulations can predict how individual molecules interact to form larger structures and what forces drive this process. adatbank.ro
Frontier Molecular Orbital (FMO) Theory in Understanding Molecular Interactions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. chemmethod.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. chemmethod.com
For this compound, the shapes and energies of its HOMO and LUMO would govern its behavior as an electron donor or acceptor. The HOMO is typically located on the electron-rich phenothiazine ring system, indicating its potential to act as an electron donor. The LUMO, on the other hand, represents the ability of the molecule to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In the context of photophysical properties, the HOMO-LUMO gap is related to the electronic absorption and emission energies.
FMO analysis is also instrumental in understanding pericyclic reactions and other concerted chemical processes. By examining the symmetry and overlap of the frontier orbitals of the reactants, one can predict whether a reaction is thermally or photochemically allowed, as described by the Woodward-Hoffmann rules.
Table 3: Representative Frontier Molecular Orbital Properties for a Phenothiazine Derivative
| Property | Typical Value Range (eV) | Description |
| E_HOMO | -5.0 to -6.0 | Energy of the Highest Occupied Molecular Orbital. |
| E_LUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 3.0 to 4.0 | A measure of excitability and chemical reactivity. |
Note: The values in this table are representative examples based on DFT calculations for various phenothiazine derivatives and are intended to be illustrative for this compound.
Electrochemical and Redox Properties of 1,4 Dimethyl 3h Phenothiazin 3 One
Intrinsic Reversible Redox Chemistry of the Phenothiazine (B1677639) Core
The phenothiazine nucleus is an electron-rich heterocyclic compound, a characteristic that makes it readily susceptible to oxidation. rsc.org This process typically occurs in a stepwise manner, involving the removal of electrons to form cationic species. The initial oxidation is a one-electron process that results in the formation of a stable radical cation. nih.govchemrxiv.orgresearchgate.netnih.gov This stability is a key feature of phenothiazine chemistry and is attributed to the extensive delocalization of the unpaired electron over the entire tricyclic framework, including the nitrogen and sulfur heteroatoms. rsc.org
The redox process is generally reversible, meaning the radical cation can be reduced back to the neutral phenothiazine molecule. capes.gov.br This reversibility is a crucial aspect of its utility in various applications, such as redox flow batteries and as redox mediators. chemrxiv.org The ability of the phenothiazine core to be functionalized at various positions, particularly at the nitrogen atom and the aromatic rings, allows for the fine-tuning of its redox properties. acs.org
Detailed Oxidation Pathways: Formation of Radical Cations and Dications
The oxidation of the phenothiazine core is a sequential process. mdpi.com The first step is the one-electron oxidation to form a phenothiazine radical cation (PTZ•+). rsc.org This species is characteristically stable due to significant resonance stabilization. rsc.org
Upon further application of an oxidizing potential, a second electron can be removed to form a dication (PTZ2+). researchgate.netrsc.org However, the stability of this dication is significantly lower than that of the radical cation and is often prone to decomposition. rsc.orgacs.org The oxidation pathway can be summarized as follows:
PTZ ⇌ PTZ•+ + e- PTZ•+ ⇌ PTZ2+ + e-
In some cases, particularly with certain substituents on the phenothiazine ring, a three-electron oxidation pathway has been observed, challenging the traditional two-electron paradigm. mdpi.com This more complex mechanism can involve both the phenothiazine core and its side chains. mdpi.com
Cyclic Voltammetry and Other Electrochemical Characterization Techniques
Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical behavior of phenothiazine derivatives. nih.govresearchgate.net A typical cyclic voltammogram of a phenothiazine compound in a suitable solvent and electrolyte shows two successive, quasi-reversible to reversible oxidation peaks. rsc.orgrsc.org The first peak corresponds to the formation of the radical cation, and the second, at a higher potential, corresponds to the formation of the dication. rsc.orgmdpi.com
The reversibility of these processes can be assessed by the ratio of the anodic to cathodic peak currents (ipa/ipc) and the separation between the peak potentials (ΔEp). rsc.org For a fully reversible one-electron process, the theoretical value for ipa/ipc is 1, and ΔEp is approximately 59 mV at room temperature. Deviations from these values can indicate quasi-reversibility or irreversibility, often due to the instability of the oxidized species or coupled chemical reactions. researchgate.net
Other techniques used to characterize the electrochemical properties include:
Spectroelectrochemistry: This technique combines spectroscopy (e.g., UV-Vis) with electrochemistry to identify and monitor the stability of the species generated at the electrode surface. acs.org
Bulk Electrolysis: This method involves the complete oxidation or reduction of a solution of the compound to generate a sufficient quantity of the product for isolation and further characterization by techniques like NMR, FT-IR, and mass spectrometry. mdpi.com
Rotating Ring-Disk Electrode (RRDE) Voltammetry: This technique is useful for studying the stability of electrochemically generated species over short timescales. jcesr.org
Stability and Lifetime of Oxidized States (Radical Cations)
The stability of the phenothiazine radical cation is a hallmark of this class of compounds. nih.govresearchgate.netnih.govrsc.org This stability is largely due to the delocalization of the radical and the positive charge across the planarized π-system of the tricyclic core. rsc.org However, the long-term stability can be influenced by several factors, including:
Solvent and Electrolyte: The nature of the solvent and the counter-ion from the supporting electrolyte can significantly impact the stability of the radical cation. jcesr.orgnih.govcapes.gov.br Some electrolytes can react with the oxidized species, leading to degradation. acs.org
Substituents: The presence of certain functional groups on the phenothiazine ring can either enhance or diminish the stability of the radical cation. nih.gov
Temperature: Higher temperatures can accelerate decomposition reactions of the oxidized species. acs.org
While the radical cation is generally stable, the dication is notably less so and has a much shorter lifetime. acs.orgrsc.org The dication is a highly reactive species and can act as a superacid, readily reacting with components of the electrolyte. acs.org
Impact of Substituents on Redox Potentials and Oxidative Stability
The electronic nature of substituents on the phenothiazine ring has a profound effect on the redox potentials and the stability of the oxidized species. researchgate.net
Electron-donating groups (e.g., methoxy (B1213986), alkyl) increase the electron density of the phenothiazine core. This makes the molecule easier to oxidize, resulting in a lower oxidation potential. acs.org These groups can also further stabilize the resulting radical cation and even the dication through resonance and inductive effects. acs.orgrsc.org
Electron-withdrawing groups (e.g., chlorine, nitro) decrease the electron density of the core. This makes the molecule more difficult to oxidize, leading to a higher oxidation potential. nih.gov
The position of the substituent also plays a crucial role. Substituents at the 3, 7, and 10 (N-position) are particularly effective in modulating the redox properties. rsc.orgchemrxiv.org For instance, introducing electron-donating methoxy groups at the 3 and 7 positions has been shown to dramatically improve the stability of the dication state. rsc.org
Table 1: Effect of Substituents on the Redox Potential of Phenothiazine Derivatives
| Compound | Substituent(s) | First Half-Wave Potential (E1/2 vs. Fc/Fc+) | Second Half-Wave Potential (E1/2 vs. Fc/Fc+) | Reference |
| Phenothiazine (PTZ) | None | 0.16 V | --- | rsc.org |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | -N-ethyl, 3,7-bis(2-(2-methoxyethoxy)ethoxy) | 0.65 V | --- | chemrxiv.org |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | -ethylpromethazine, TFSI- | 1.12 V | --- | chemrxiv.org |
| Dimethoxy-substituted phenothiazine polymer (PSDMPT) | 3,7-dimethoxy | 0.11 V | 0.72 V | acs.org |
| Unsubstituted phenothiazine polymer (PSPT) | None | 0.26 V | 0.96 V | acs.org |
Please note that the redox potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode).
Investigation of Electron Self-Exchange Rates in Phenothiazinone Systems
Electron self-exchange is a fundamental reaction where an electron is transferred between a molecule in its neutral state and its corresponding radical cation (or between other redox states). libretexts.org
Aox + Ared ⇌ Ared + Aox
The rate of this electron transfer is a key parameter in understanding the intrinsic reactivity of a redox couple. libretexts.org For phenothiazine systems, these rates can be influenced by the solvent environment and the structural reorganization that occurs upon electron transfer. nih.gov Techniques like NMR line-broadening studies and EPR spectroscopy can be employed to measure these rates. libretexts.org The efficiency of electron self-exchange is critical for applications where rapid charge transport is required, such as in organic electronic materials and redox flow batteries.
Influence of Protonation on Electrochemical Behavior and Redox Potentials
Protonation, the addition of a proton (H+), can significantly alter the electrochemical properties of phenothiazine derivatives, particularly those with basic nitrogen atoms. nih.gov Protonation of the nitrogen atom in the phenothiazine ring can make the molecule more electron-deficient, thereby increasing its oxidation potential. nih.govacs.org
In acidic media, the electrochemical behavior can become more complex, with the potential for pH-dependent redox potentials. researchgate.net The protonated form of the molecule may exhibit different oxidation pathways and stabilities compared to the neutral form. nih.govacs.org For some systems, protonation can lead to an enhancement of certain properties, such as photoluminescence, by altering the electronic structure and deactivating quenching pathways. nih.gov The effect of protonation is highly dependent on the specific molecular structure and the surrounding environment. nih.gov
Compound Names
Despite a comprehensive search for scientific literature, detailed experimental data and in-depth research findings specifically concerning the photophysical and photochemical behavior of 1,4-Dimethyl-3H-phenothiazin-3-one are not available in the public domain.
While the broader class of phenothiazine derivatives has been the subject of numerous studies, yielding a wealth of information on their spectroscopic and photochemical properties, this specific compound, this compound, does not appear to have been individually characterized in the context of the requested outline.
General characteristics of the phenothiazine chromophore include:
Absorption and Emission: Phenothiazines typically exhibit strong absorption in the UV-visible region. Their fluorescence properties, including emission wavelengths and quantum yields, are highly sensitive to the nature and position of substituents on the phenothiazine ring system, as well as the solvent environment.
Solvatochromism and Intramolecular Charge Transfer (ICT): Many phenothiazine derivatives display pronounced solvatochromic effects, where the absorption and emission maxima shift with changes in solvent polarity. This is often attributed to the formation of an intramolecular charge transfer (ICT) state upon excitation, where electron density is redistributed within the molecule.
Excited-State Dynamics: The excited states of phenothiazines can undergo various decay processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The relative efficiencies of these pathways are dictated by the molecular structure and the surrounding medium.
Photosensitization: The triplet state of phenothiazine derivatives is often efficiently populated and can act as a photosensitizer, transferring its energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂).
Photoionization: Upon exposure to light, particularly in polar solvents, phenothiazines can undergo photoionization to form the corresponding radical cation.
Without specific research dedicated to this compound, it is not possible to provide the detailed analysis, data tables, and discussion of its unique photophysical and photochemical behavior as requested in the outline. The influence of the methyl groups at the 1 and 4 positions on the electronic structure and excited-state properties of the 3H-phenothiazin-3-one core remains uncharacterized in the available scientific literature.
Therefore, the following sections of the requested article cannot be generated with scientific accuracy:
Photophysical and Photochemical Behavior of 1,4 Dimethyl 3h Phenothiazin 3 One
Photochemical Oxidation Reactions Catalyzed by 3H-Phenothiazin-3-ones
Recent studies have highlighted the potential of 3H-phenothiazin-3-one as a metal-free, organic photocatalyst for aerobic oxidation reactions. bohrium.comresearchgate.net This capability is particularly relevant for the selective oxidation of sulfides to sulfoxides, a transformation of significant importance in organic synthesis and the pharmaceutical industry. bohrium.com
The photocatalytic cycle of 3H-phenothiazin-3-one is initiated by the absorption of light, typically from a blue LED source, which excites the molecule to its singlet excited state. bohrium.com Through intersystem crossing, it can then transition to the more stable triplet excited state. This triplet state sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). It is this singlet oxygen that acts as the primary oxidant in the catalytic cycle. bohrium.com
Mechanistic investigations involving quenching studies have supported the role of singlet oxygen in these photooxidation reactions. bohrium.com The process has been shown to be efficient even with very low catalyst loading (as low as 0.05 mol%), highlighting the catalytic nature of 3H-phenothiazin-3-one. bohrium.comresearchgate.net
Two primary protocols have been developed for these reactions, one utilizing a green solvent system of methanol (B129727) and water, and another using chloroform (B151607) which can lead to shorter reaction times. bohrium.com These methods have been successfully applied to a broad range of substrates, including the synthesis of pharmaceutically active compounds like Modafinil and Sulforaphane. bohrium.comresearchgate.net However, the oxidation of certain substrates, such as aryl-aryl sulfides, has proven to be less effective. bohrium.com
The addition of methyl groups at the 1 and 4 positions of the 3H-phenothiazin-3-one core, as in 1,4-Dimethyl-3H-phenothiazin-3-one, would likely modulate its photocatalytic activity. The electron-donating nature of methyl groups could influence the energy levels of the frontier molecular orbitals, potentially altering the absorption spectrum and the efficiency of intersystem crossing and energy transfer to molecular oxygen.
Table 1: Substrate Scope for the Photooxidation of Sulfides Catalyzed by 3H-Phenothiazin-3-one
| Entry | Sulfide Substrate | Product | Yield (%) (Protocol A: MeOH/H₂O) | Yield (%) (Protocol B: CHCl₃) |
| 1 | Thioanisole | Methyl phenyl sulfoxide (B87167) | 95 | 98 |
| 2 | 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 93 | 96 |
| 3 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 91 | 94 |
| 4 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 85 | 88 |
| 5 | Dibenzyl sulfide | Dibenzyl sulfoxide | 78 | 82 |
Data extrapolated from studies on 3H-phenothiazin-3-one. bohrium.com
Chemical Reactivity and Derivatization Strategies for 1,4 Dimethyl 3h Phenothiazin 3 One
Reactivity at the Sulfur Atom: Formation of Sulfoxides and Sulfones
The sulfur atom within the phenothiazine (B1677639) ring system is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and steric profile of the molecule. The oxidation is typically achieved using various oxidizing agents, with the reaction conditions influencing whether the sulfoxide (B87167) or the more highly oxidized sulfone is the final product.
The oxidation of sulfides to sulfoxides can be accomplished using photocatalytic methods. For instance, 3H-phenothiazin-3-one itself can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides using a blue LED lamp as the irradiation source. researchgate.net This method has been successfully applied to a range of alkyl-aryl and alkyl-alkyl sulfides. researchgate.net
For the synthesis of sulfones, stronger oxidizing agents or different catalytic systems are generally required. For example, the oxidation of sulfides with hydrogen peroxide can be catalyzed by tantalum carbide to yield sulfoxides, while niobium carbide as a catalyst efficiently produces sulfones. organic-chemistry.org Another effective method involves the use of urea-hydrogen peroxide and phthalic anhydride, which allows for the metal-free oxidation of sulfides directly to their corresponding sulfones. organic-chemistry.org The choice of oxidant and catalyst is crucial for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net
Table 1: Selected Methods for the Oxidation of Sulfides to Sulfoxides and Sulfones
| Oxidizing System | Product | Catalyst | Reference |
| Molecular Oxygen, Blue LED | Sulfoxide | 3H-phenothiazin-3-one | researchgate.net |
| 30% Hydrogen Peroxide | Sulfoxide | Tantalum Carbide | organic-chemistry.org |
| 30% Hydrogen Peroxide | Sulfone | Niobium Carbide | organic-chemistry.org |
| Urea-Hydrogen Peroxide, Phthalic Anhydride | Sulfone | None (Metal-free) | organic-chemistry.org |
| Selectfluor, H₂O | Sulfoxide or Sulfone | None | organic-chemistry.org |
It is important to note that the reactivity can be influenced by the presence of other functional groups on the phenothiazine core. The reaction of thiols with related benzothiazole (B30560) sulfones produces sulfinic acids, which can further react with sulfane sulfurs to form thiosulfonic acids. nsf.gov Similarly, the reaction of thiols with benzothiazole sulfoxides yields sulfenic acids. nsf.gov
Reactivity at the Nitrogen Atom: N-Alkylation and N-Acylation Reactions
The nitrogen atom of the phenothiazine nucleus is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications are instrumental in modulating the molecule's physical and biological properties.
N-alkylation introduces an alkyl group onto the nitrogen atom, which can enhance the molecule's polarity and solubility. chemrxiv.org For instance, the N-alkylation of 2-methoxy-10H-phenothiazine with a 3-dimethylaminopropyl group provides a handle for further derivatization to create cationic or zwitterionic side chains. chemrxiv.org The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents. chemrxiv.orgmdpi.com
N-acylation involves the introduction of an acyl group to the nitrogen atom, a transformation that can be achieved using various acylating agents. beilstein-journals.org These reactions can be part of a multi-step synthesis to create more complex molecular architectures. For example, a Groebke–Blackburn–Bienaymé (GBB) reaction followed by N-acylation and an intramolecular Diels-Alder reaction can be used to construct imidazopyridine-fused isoquinolinones. beilstein-journals.org
Chemical Transformations at the Quinone Moiety of the 3H-Phenothiazin-3-one Core
The quinone-like moiety within the 3H-phenothiazin-3-one core presents another avenue for chemical modification. This part of the molecule can undergo various transformations, including cycloaddition and nucleophilic addition reactions, allowing for the construction of more complex, polycyclic systems.
Domino reactions, which involve a cascade of intramolecular transformations, have been utilized to build upon the phenothiazine framework. An example is the anionic domino reaction of thiazolium salts with salicylic (B10762653) aldehydes, which proceeds through steps including a Kröhnke condensation, nucleophilic cyclization, and an ANRORC (Addition of Nucleophile/Ring Opening/Ring Closure) process to yield polycyclic imidazo (B10784944) researchgate.netorganic-chemistry.orgthiazine (B8601807) derivatives. researchgate.net
Strategic Functionalization for Modifying Electronic and Steric Properties
The introduction of various functional groups at different positions on the 1,4-Dimethyl-3H-phenothiazin-3-one scaffold is a key strategy for fine-tuning its electronic and steric characteristics. These modifications can have a profound impact on the molecule's reactivity, photophysical properties, and biological activity.
For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution within the aromatic system, thereby influencing its reactivity towards electrophiles or nucleophiles. libretexts.org The strategic placement of bulky substituents can introduce steric hindrance, which can direct the regioselectivity of subsequent reactions. libretexts.org
N-alkylation is a common strategy to enhance the polarity and aqueous solubility of phenothiazine derivatives, which can be crucial for biological applications. chemrxiv.org The synthesis of novel phenothiazine-coumarin hybrid dyes with near-infrared emission for bioanalytical applications has been achieved through a two-step functionalization approach involving N-alkylation. chemrxiv.org
Investigation of Steric and Electronic Effects of Substituents on Reaction Outcomes
The outcome of chemical reactions involving this compound and its derivatives is significantly influenced by the steric and electronic effects of the substituents present on the phenothiazine core.
Steric Effects: The size of the substituents can dictate the accessibility of a particular reaction site. libretexts.org For example, in electrophilic aromatic substitution reactions, bulky substituents can hinder attack at the ortho position, leading to a higher proportion of the para-substituted product. libretexts.org This phenomenon, known as steric hindrance, is a critical consideration in planning synthetic routes. libretexts.org
Electronic Effects: The electronic nature of substituents determines the reactivity of the aromatic rings. libretexts.org Activating groups, which are electron-donating, increase the electron density on the ring system, making it more susceptible to electrophilic attack and stabilizing the intermediate carbocation. libretexts.org Conversely, deactivating groups, which are electron-withdrawing, decrease the electron density, slowing down the reaction with electrophiles. libretexts.org These electronic effects also govern the regioselectivity of the reaction, with activating groups typically directing substitution to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. libretexts.org
The interplay of these steric and electronic effects is crucial in controlling the outcome of derivatization reactions and is a key focus in the design and synthesis of new phenothiazine-based compounds with desired properties.
Mechanistic Investigations of Phenothiazinone Biological Interactions Molecular/chemical Focus
Molecular Docking and Computational Studies of Interactions with Biological Macromolecules (e.g., Enzymes)
Computational methods, particularly molecular docking, are crucial for predicting the binding affinities and interaction modes of small molecules with biological macromolecules like enzymes and receptors. For phenothiazine (B1677639) derivatives, these studies have been instrumental in elucidating their mechanisms of action.
Molecular orbital calculations and docking studies on a series of phenothiazine drugs have been performed to understand their antipsychotic activity, which is linked to the blockade of dopamine (B1211576) receptors. These studies often correlate physicochemical parameters and electronic structures with the biological activity. For instance, the interaction with the dopamine D2 receptor is a key area of investigation. While specific docking studies on 1,4-Dimethyl-3H-phenothiazin-3-one are not widely available, research on related phenothiazines provides a framework for understanding its potential interactions. The general structure of phenothiazines allows them to mimic the conformation of dopamine, enabling them to bind to its receptors. nih.gov
Furthermore, phenothiazines are known to inhibit protein kinase C (PKC), an enzyme involved in various cellular signaling pathways. nih.gov Docking studies could reveal how the dimethyl substitution pattern of this compound influences its binding to the ATP-binding site or the phosphatidylserine-binding site of PKC, thereby affecting its inhibitory potential. nih.gov
Table 1: Potential Molecular Docking Targets for this compound
| Target Protein | Potential Interaction Site | Implied Biological Effect |
| Dopamine D2 Receptor | Ligand-binding domain | Antipsychotic activity |
| Protein Kinase C (PKC) | ATP-binding site, Phosphatidylserine-binding site | Inhibition of cellular signaling |
| Bacterial Efflux Pumps (e.g., NorA) | Substrate-binding pocket | Reversal of antibiotic resistance |
Mechanisms of Antioxidant Activity: Role in Oxygen Electro-Reduction and Free Radical Scavenging
Phenothiazine derivatives are well-documented for their antioxidant properties, which stem from the chemical nature of the phenothiazine nucleus. nih.govnih.gov The antioxidant activity is often evaluated by their ability to scavenge free radicals and participate in processes like oxygen electro-reduction. nih.gov
The antioxidant mechanism of phenothiazines involves several pathways, including hydrogen atom transfer (HAT), single electron transfer (SET), and radical adduct formation (RAF). rsc.orgnih.gov In aqueous environments, phenothiazines can act as potent antioxidants. rsc.org However, in lipid media, they may exhibit pro-oxidant behavior through the formation of a stable and potentially toxic phenothiazinyl radical. rsc.org
The antioxidant properties of phenothiazine derivatives are influenced by the functional groups attached to the core structure. nih.gov The presence of electron-donating groups can enhance the antiradical properties. nih.gov The sulfur atom in the phenothiazine ring is susceptible to oxidation, which contributes to its antioxidant capacity. nih.gov Voltammetric studies have been employed to investigate the antioxidant activity of new phenothiazine derivatives by examining the electroreduction of oxygen and its radical forms. nih.govnih.gov
Computational studies on the phenothiazine scaffold have shown that it is an excellent scavenger of various reactive oxygen species (ROS), including hydroxyl (HO•), hydroperoxyl (HOO•), and methylperoxyl (CH3OO•) radicals. nih.gov The primary mechanism of scavenging can vary depending on the specific radical and the environment. nih.gov
Table 2: Potential Radical Scavenging Mechanisms of Phenothiazinones
| Mechanism | Description | Relevant ROS |
| Hydrogen Atom Transfer (HAT) | The phenothiazine donates a hydrogen atom to a radical. | HOO•, CH3OO• |
| Single Electron Transfer (SET) | The phenothiazine donates an electron to a radical. | HOO•, CH3OO• |
| Radical Adduct Formation (RAF) | The radical adds to the phenothiazine structure. | HO• |
Molecular Mechanisms Underlying Modulation of Programmed Cell Death Pathways (e.g., Necroptosis, Necrosis)
Phenothiazine derivatives have been shown to induce programmed cell death, including apoptosis, in various cell types. nih.govresearchgate.net This pro-apoptotic activity is of significant interest for its potential application in cancer therapy.
Studies on phenothiazines like chlorpromazine (B137089) and trifluoperazine (B1681574) have demonstrated their ability to induce apoptosis in V79 Chinese hamster lung fibroblast cells. nih.govresearchgate.net The induction of apoptosis is often associated with alterations in the cell cycle and the expression of tumor suppressor proteins like p53. nih.gov Some phenothiazine derivatives have been found to induce apoptosis through the activation of protein phosphatase 2A (PP2A), a tumor suppressor, leading to the dephosphorylation of proteins involved in cell growth and survival. jci.org
Furthermore, phenothiazines can sensitize cancer cells to chemotherapy by impairing the resolution of DNA damage, leading to prolonged cell cycle arrest and subsequent cell death. researchgate.net This chemosensitization can involve both caspase-dependent and caspase-independent apoptotic pathways. researchgate.net The amphiphilic nature of phenothiazines also facilitates their interaction with biological membranes, which can contribute to their cytotoxic effects. researchgate.net
Phototoxicity Mechanisms Involving the Formation of Radical Cation Intermediates
A notable characteristic of many phenothiazine derivatives is their phototoxicity, which is the capacity to induce damage upon exposure to light. nih.govnih.govresearchgate.net This property is linked to the formation of highly reactive intermediates, particularly radical cations, upon absorption of light energy. mdpi.com
The mechanism of phenothiazine phototoxicity involves the absorption of UV radiation, leading to the formation of an excited state. mdpi.com This excited molecule can then undergo intersystem crossing to a triplet state, which can react with molecular oxygen to generate singlet oxygen and other reactive oxygen species (ROS). mdpi.com Alternatively, the excited phenothiazine can eject an electron to form a radical cation. mdpi.com These reactive species can then damage biological molecules such as DNA, proteins, and lipids, leading to cellular damage. mdpi.com
The phototoxic potential of phenothiazines is influenced by their chemical structure, with fluorinated and chlorinated derivatives often exhibiting higher phototoxicity. mdpi.com The photoproducts of phenothiazines can also contribute to the observed phototoxic reactions. nih.gov
Chemical Basis of Antimicrobial Action: Efflux Pump Inhibition and Membrane Destabilization at a Molecular Level
Phenothiazines have demonstrated antimicrobial activity, and a key mechanism underlying this is the inhibition of bacterial efflux pumps. nih.govnih.gov Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to multidrug resistance.
By inhibiting these pumps, phenothiazines can increase the intracellular concentration of antibiotics, thereby restoring their efficacy. nih.gov For example, phenothiazine derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov The chemical structure of the phenothiazine is crucial for its efflux pump inhibitory activity.
In addition to efflux pump inhibition, the ability of phenothiazines to interact with and destabilize bacterial membranes contributes to their antimicrobial action. nih.gov The amphiphilic nature of these molecules allows them to partition into the lipid bilayer, leading to increased membrane permeability and disruption of essential membrane functions. nih.gov
Structure-Activity Relationships (SAR) Related to Observed Molecular Biological Effects
The biological activities of phenothiazine derivatives are highly dependent on their chemical structure. nih.govnih.govyoutube.com Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their various pharmacological effects.
For antipsychotic activity, substitution at the 2-position of the phenothiazine nucleus with an electron-withdrawing group is generally known to increase potency. nih.govyoutube.com Conversely, substitution at the 1 and 4-positions, as in this compound, has been reported to reduce antipsychotic activity. youtube.com The nature of the side chain at the 10-position is also critical. nih.govyoutube.com
In the context of PKC inhibition, the presence of a quinoid structure on the phenothiazine nucleus can increase potency, while trifluoro substitution at the 2-position decreases it. nih.gov The length and nature of the alkyl side chain are also important determinants of inhibitory activity. nih.gov
Regarding antimicrobial and efflux pump inhibitory actions, SAR studies have been conducted on 1,4-benzothiazine derivatives, which are structurally related to phenothiazinones. nih.gov These studies help in designing more potent efflux pump inhibitors.
The antioxidant activity is also influenced by the substitution pattern, with various derivatives showing different levels of radical scavenging capabilities. nih.gov
Table 3: Summary of Structure-Activity Relationships for Phenothiazine Derivatives
| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |
| Antipsychotic | Electron-withdrawing group at C2; three-carbon side chain at N10 | Substitution at C1 and C4; branching at β-position of side chain |
| Protein Kinase C Inhibition | Quinoid structures on the nucleus; specific alkyl bridge length | Trifluoro substitution at C2 |
| Antimicrobial (Efflux Pump Inhibition) | Varies with the specific pump and bacterial species. | - |
| Phototoxicity | Halogenation (e.g., chlorine, fluorine) | - |
Emerging Research Directions and Non Clinical Applications of Phenothiazinones
Advanced Materials Science Applications
The unique structure of phenothiazine (B1677639) derivatives suggests potential for various applications in materials science. Despite the theoretical potential, specific research on 1,4-Dimethyl-3H-phenothiazin-3-one remains nascent.
Development as Organic Electrode Materials for Next-Generation Energy Storage Devices (e.g., Batteries, Redox Flow Batteries)
While the broader phenothiazine polymer family is recognized for its potential in energy storage, specific research detailing the development and performance of this compound as an organic electrode material for batteries or redox flow batteries is not available in published literature. General research into phenothiazine-based polymers indicates they can act as p-type redox-active groups suitable for post-lithium cell chemistries. guidechem.com The core advantages of organic electrode materials include their derivation from abundant resources and the tunability of their molecular structure to enhance electrochemical performance. chemnet.com However, challenges such as poor electrical conductivity and dissolution in organic electrolytes are areas of active investigation for organic electrodes in general. chemnet.com
There are no specific data tables or detailed research findings on the electrochemical properties, such as capacity, voltage, or cycling stability, for this compound.
Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Polymer Light-Emitting Diodes)
There is no available research specifically documenting the integration or performance of this compound in optoelectronic devices like OLEDs or PLEDs. The suitability of a compound for such applications would depend on its specific photophysical properties, including absorption and emission spectra, which have not been reported for this molecule in the context of optoelectronics.
Exploration as Electrochromic Materials
No studies concerning the exploration of this compound as an electrochromic material were found. Such research would typically involve studying the material's ability to change color in response to an applied voltage, and data on its optical contrast, switching speed, and durability would be required to assess its potential.
Application as Conductive Polymers and Electrocatalysts in Biosensors and Biofuel Cells
The application of this compound as a component in conductive polymers or as an electrocatalyst in biosensors and biofuel cells has not been documented in scientific literature. Research in this area would necessitate polymerization of the monomer and characterization of the resulting polymer's conductivity, or investigation of the molecule's catalytic activity towards specific biological analytes.
Chemical Biology and Non-Clinical Biomedical Research Tools
The photochemical activity of phenothiazine-related compounds makes them interesting candidates for tools in chemical biology.
Use as Photoactive Agents for Targeted Chemical Transformations and Photochemical Processes
No specific research has been published on the use of this compound as a photoactive agent for targeted chemical transformations. While the parent compound, 3H-phenothiazin-3-one, has been identified as a metal-free, organic photocatalyst for the aerobic oxidation of sulfides to sulfoxides, this research did not extend to the 1,4-dimethyl derivative.
Development as Fluorescent Probes and Chemical Sensors
The phenothiazinone core structure is recognized as a promising, albeit underutilized, fluorophore. researchgate.netnih.gov Its derivatives, particularly benzophenothiazinones, exhibit intriguing luminescence in both solid and solution states, making them attractive candidates for the development of advanced fluorescent materials. researchgate.netnih.gov
Researchers are actively exploring the photophysical properties of various phenothiazinone derivatives. These compounds possess an electron-rich nitrogen and sulfur core, which can be functionalized to create probes for a variety of applications, including bioimaging and the sensing of lipid droplets. nih.govacs.org The synthesis of arylated phenothiazones has been shown to yield compounds with useful optical and spectral properties. nih.govacs.org
The general characteristics of phenothiazinone-based fluorophores make them suitable for designing responsive probes for detecting a range of analytes. The core structure's amenability to chemical modification allows for the tuning of its fluorescent properties to create sensors for specific ions and small molecules. researchgate.net
Table 1: General Photophysical Properties of Phenothiazinone Derivatives
| Property | Description | Reference |
| Luminescence | Exhibit fluorescence in both solid and solution states. | researchgate.netnih.gov |
| Applicability | Used in fluorescent imaging and sensing applications. | nih.govacs.org |
| Functionality | Can be functionalized to act as photosensitizers. | nih.govacs.org |
Application as Polymerization Inhibitors in Industrial Processes
Currently, there is no specific research documenting the use of this compound or other phenothiazinone compounds as polymerization inhibitors. However, the parent compound, phenothiazine, is a well-established and widely used inhibitor in industrial processes, particularly for the prevention of premature polymerization of acrylic acid. researchgate.netnih.govwikipedia.org
Phenothiazine functions as a radical-trapping antioxidant, effectively inhibiting polymerization at elevated temperatures and in oxygen-deprived environments. researchgate.net It is considered a highly efficient process inhibitor, crucial for the safe manufacturing and purification of various monomers. wikipedia.org While phenothiazine itself is not a phenothiazinone, its successful application highlights the potential for nitrogen and sulfur-containing heterocyclic compounds in this industrial application. Further research would be needed to determine if phenothiazinone derivatives could offer similar or improved performance as polymerization inhibitors.
Design and Synthesis of Novel Chemical Probes and Reagents
The synthesis of novel phenothiazinone derivatives is an active area of chemical research, driven by the potential to create new fluorescent probes and reagents with tailored properties. researchgate.net Various synthetic methodologies have been developed to access a range of phenothiazinone structures.
One notable method is the TEMPO-mediated electrochemical synthesis, which provides a robust and scalable route to produce phenothiazinones from 2-aminothiophenols and quinones. researchgate.netnih.gov This approach is advantageous as it proceeds under mild conditions and allows for the retention of functional groups like carbon-halogen bonds, enabling further downstream modifications. researchgate.netnih.gov
Another innovative approach involves a visible-light-mediated photoredox catalysis using Eosin Y to synthesize arylated phenothiazones. nih.govacs.org This metal-free, one-pot, three-component reaction is efficient and offers a useful alternative to traditional transition metal-catalyzed reactions. nih.govacs.org These synthetic advancements are crucial for developing a diverse library of phenothiazinone-based compounds for screening and application in various scientific fields.
Conclusion and Future Perspectives in 1,4 Dimethyl 3h Phenothiazin 3 One Research
Synthesis of Current Knowledge and Key Findings for 1,4-Dimethyl-3H-phenothiazin-3-one
Direct and comprehensive research dedicated solely to this compound is limited in publicly available literature. However, by examining the synthesis and properties of the parent compound, 3H-phenothiazin-3-one, and other substituted phenothiazines, we can infer key characteristics.
The synthesis of phenothiazine (B1677639) derivatives often involves the reaction of appropriately substituted anilines and sulfur-containing compounds. For instance, the synthesis of 3H-phenothiazin-3-one derivatives has been achieved by refluxing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols. nih.gov This suggests that a potential synthetic route for this compound could involve the condensation of 2-amino-3-methylthiophenol with a suitable 1,4-benzoquinone (B44022) derivative.
The core phenothiazine structure is known for its non-planar, butterfly-like conformation, which can influence its electronic and photophysical properties. The introduction of methyl groups at the 1 and 4 positions is expected to modulate these properties through steric and electronic effects.
Table 1: Inferred Properties of this compound based on Related Compounds
| Property | Inferred Characteristic | Basis of Inference |
| Synthesis | Potentially synthesized via condensation of a substituted aminothiophenol and a benzoquinone derivative. | General synthesis strategies for phenothiazin-3-one derivatives. nih.gov |
| Structure | Non-planar, butterfly-like conformation with methyl group substitutions influencing the dihedral angle. | Known structure of the phenothiazine core. |
| Electronic Properties | Electron-donating methyl groups may influence the HOMO/LUMO energy levels. | General effects of alkyl substituents on aromatic systems. |
| Solubility | Likely soluble in common organic solvents. | General solubility of phenothiazine derivatives. |
Identification of Unexplored Research Avenues and Persistent Challenges
The primary challenge in the study of this compound is the lack of dedicated research. This presents a significant opportunity for foundational studies.
Unexplored Research Avenues:
Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route for this compound is the first crucial step. This would be followed by comprehensive characterization using modern spectroscopic and crystallographic techniques to elucidate its precise molecular structure and properties.
Photophysical and Electrochemical Properties: A thorough investigation of its absorption, emission, and redox behavior is essential. Understanding these properties is key to unlocking its potential in optoelectronic applications.
Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, molecular orbitals, and predicted properties of the compound, guiding experimental efforts.
Derivatization and Structure-Property Relationships: Systematic modification of the this compound scaffold by introducing various functional groups could lead to a library of new materials with tunable properties.
Persistent Challenges:
Regioselectivity in Synthesis: A significant challenge in the synthesis of substituted phenothiazines is controlling the position of the substituents on the aromatic rings. rsc.org Achieving specific isomers like the 1,4-dimethyl derivative can be difficult and may require sophisticated synthetic strategies.
Oxidation of the Sulfur Atom: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can alter the electronic properties of the molecule. rsc.org Controlling the oxidation state during synthesis and application is a persistent challenge.
Limited Commercial Availability: The lack of commercial suppliers for this compound hinders its widespread investigation by the research community.
Projected Future Directions and Potential Advancements in Chemical and Materials Science Applications
The unique structural and anticipated electronic properties of this compound suggest several promising avenues for future applications in chemical and materials science.
Table 2: Projected Future Applications of this compound
| Application Area | Projected Role and Potential Advancements |
| Organic Electronics | The phenothiazine core is a well-known electron donor. This compound could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org The methyl groups could enhance solubility and influence molecular packing, impacting device performance. |
| Sensors | Phenothiazine derivatives have shown promise as fluorescent and colorimetric sensors for various analytes. The specific substitution pattern of this compound might lead to selective sensing capabilities for specific ions or molecules. |
| Luminescent Materials | The inherent fluorescence of the phenothiazine scaffold could be tuned by the methyl substituents. This could lead to the development of novel fluorescent probes for bioimaging or advanced luminescent materials for lighting and display technologies. |
| Redox-Active Polymers | The reversible oxidation of the phenothiazine core makes it an attractive monomer for the synthesis of redox-active polymers. These polymers could find applications in energy storage devices, electrochromic windows, and catalysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
